molecular formula C20H16N2OS B14552278 4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline CAS No. 62178-26-1

4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline

Cat. No.: B14552278
CAS No.: 62178-26-1
M. Wt: 332.4 g/mol
InChI Key: PXOLVUKQVLXILG-UHFFFAOYSA-N
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Description

4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline is a complex organic compound that features a naphthalene moiety, a thiazole ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-2-ol with a suitable thiazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating and refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amines or alcohols .

Scientific Research Applications

4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and thiazole moieties can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline is unique due to its combination of naphthalene, thiazole, and aniline groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

62178-26-1

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

4-[2-(naphthalen-2-yloxymethyl)-1,3-thiazol-4-yl]aniline

InChI

InChI=1S/C20H16N2OS/c21-17-8-5-15(6-9-17)19-13-24-20(22-19)12-23-18-10-7-14-3-1-2-4-16(14)11-18/h1-11,13H,12,21H2

InChI Key

PXOLVUKQVLXILG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=CS3)C4=CC=C(C=C4)N

Origin of Product

United States

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